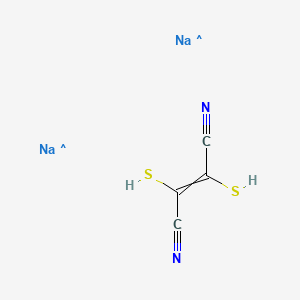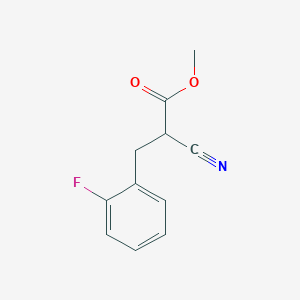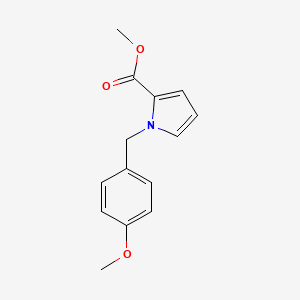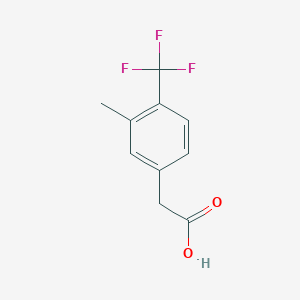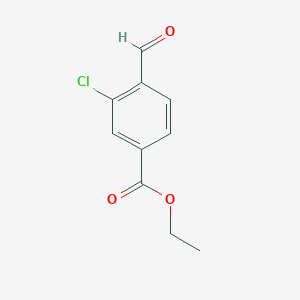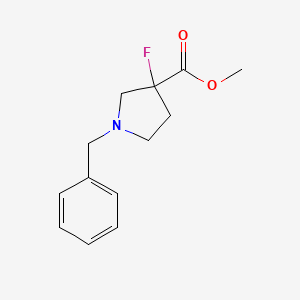
1-苄基-3-氟吡咯烷-3-羧酸甲酯
描述
“Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13H16FNO2 . It has a molecular weight of 237.27 .
Physical And Chemical Properties Analysis
“Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” has a molecular weight of 237.27 . The compound is stored at a temperature of 4°C . Unfortunately, the search results did not provide more detailed physical and chemical properties.科学研究应用
Antiviral Activity
Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate: may serve as a precursor in the synthesis of indole derivatives that exhibit antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The compound’s structure could be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Agents
The pyrrolidine scaffold, which is part of this compound, is known for its potential in creating anti-inflammatory agents. By exploiting the sp3 hybridization and stereochemistry, researchers can design molecules that modulate inflammatory pathways, offering therapeutic options for conditions like arthritis and asthma .
Anticancer Applications
Compounds containing the pyrrolidine ring have been investigated for their anticancer activities. The 3-fluoropyrrolidine structure, in particular, is recognized for its role in the development of kinase inhibitors, which are important in cancer treatment strategies .
Antimicrobial Properties
The indole nucleus, which can be synthesized from compounds like Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate , is known to possess antimicrobial properties. This makes it a valuable scaffold for developing new antibiotics to combat resistant bacterial strains .
Antidiabetic Research
3-Fluoropyrrolidines, a category that includes our compound of interest, have shown promise in the treatment of diabetes. Researchers can explore this compound’s potential as a building block for creating new antidiabetic medications .
Neuropharmacological Applications
The pyrrolidine ring is a common feature in many neuroactive drugs. Its incorporation into new compounds could lead to the development of treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Agrochemical Development
The structural versatility of Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate allows for its use in creating agrochemicals. Its derivatives could be designed to act as herbicides, pesticides, or plant growth regulators, contributing to sustainable agriculture practices .
Enantioselective Synthesis
Due to the chiral nature of the pyrrolidine ring, this compound can be used in enantioselective synthesis, which is crucial for creating pharmaceuticals with high specificity and reduced side effects. The stereochemistry of the molecule plays a significant role in its binding affinity to target proteins .
作用机制
安全和危害
The safety information available indicates that “Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVXIDFYRQQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

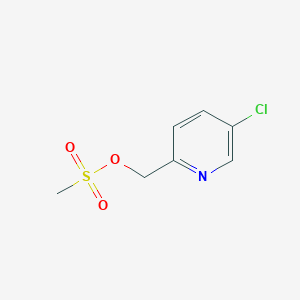

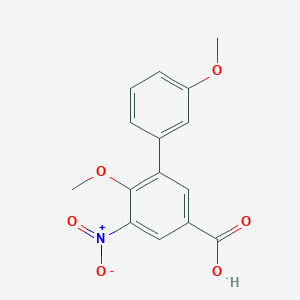
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)

